Thymol Sulfate Potassium Salt

Beschreibung

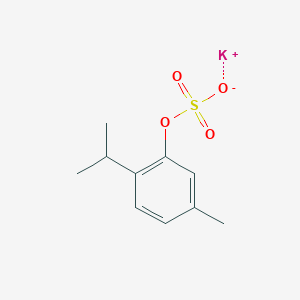

Thymol sulfate potassium salt (C₁₀H₁₃KO₄S) is the primary metabolite of thymol, a monoterpene phenol derived from plants like Thymus vulgaris. Upon ingestion, thymol undergoes sulfation in the liver and intestinal epithelium, forming thymol sulfate, which circulates in plasma as the potassium salt . Free thymol is undetectable in plasma, emphasizing the dominance of its sulfate conjugate in systemic circulation . Key characteristics include:

- Bioavailability: ~16% (measured as thymol sulfate in plasma) .

- Pharmacokinetics: Peak plasma concentration (93.1 ± 24.5 ng/mL) occurs at 1.97 ± 0.77 hours post-administration, with a volume of distribution (Vdss/f) of 14.7 L, indicating extracellular localization .

- Excretion: Renal elimination, detected in urine as thymol sulfate .

- Biological Role: Mediates immune cell dynamics, particularly CD8+ NKT cells, and is implicated in hyperthyroidism (HD) and severe COVID-19 pathogenesis .

Eigenschaften

IUPAC Name |

potassium;(5-methyl-2-propan-2-ylphenyl) sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O4S.K/c1-7(2)9-5-4-8(3)6-10(9)14-15(11,12)13;/h4-7H,1-3H3,(H,11,12,13);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSWDPFMSOKRHJG-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C)C)OS(=O)(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13KO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Direct Sulfation with Sulfur Trioxide Complexes

Direct sulfation using sulfur trioxide (SO₃) complexes is a high-efficiency method. For example:

-

Reaction Conditions : Thymol is reacted with a pyridine-SO₃ complex in anhydrous dichloromethane at 0–5°C for 2–4 hours. The intermediate thymol sulfate is formed, which is then neutralized with potassium hydroxide.

-

Yield : 70–85% (depending on stoichiometry and temperature control).

-

Key Challenge : SO₃ is highly reactive, requiring stringent moisture exclusion to avoid side reactions.

Sulfuric Acid Catalysis

Concentrated sulfuric acid (H₂SO₄) serves as both catalyst and sulfating agent:

-

Procedure : Thymol is dissolved in H₂SO₄ at 40–60°C for 6–8 hours. The mixture is quenched in ice water, and the sulfate ester is extracted using ethyl acetate.

-

Neutralization : The acidic solution is treated with potassium carbonate to form the potassium salt.

-

Limitation : Over-sulfation and degradation of thymol may occur at elevated temperatures.

Enzymatic Sulfation

Biocatalytic methods using sulfotransferases offer regioselectivity:

-

Example : Recombinant human SULT1A1 enzyme catalyzes the transfer of a sulfate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to thymol.

-

Advantages : Mild conditions (pH 7.4, 37°C) and high specificity.

-

Drawbacks : High cost of enzymes and cofactors limits scalability.

Potassium Salt Formation: Neutralization and Crystallization

After sulfation, the thymol sulfate acid is converted to its potassium salt via neutralization:

Aqueous Neutralization

Solvent-Based Methods

-

Non-Aqueous Systems : Using methanol or ethanol as solvents reduces hydrolysis risks. KOH is added gradually until pH 8.0, followed by solvent evaporation.

-

Purity : ≥98% by HPLC when using anhydrous conditions.

Purification and Characterization

Crystallization Optimization

| Parameter | Conditions | Impact on Purity/Yield |

|---|---|---|

| Solvent | Ethanol-water (1:1) | Maximizes crystal formation |

| Temperature | 4°C for 12 h | Reduces co-crystallized impurities |

| Seed Crystals | 0.1% w/w thymol sulfate K | Accelerates nucleation |

Analytical Confirmation

-

FT-IR : Peaks at 1250 cm⁻¹ (S=O stretch) and 1050 cm⁻¹ (C-O-S linkage).

-

NMR : ¹H NMR (D₂O) δ 6.75 (s, 1H, aromatic), δ 1.25 (s, 3H, CH₃).

-

Elemental Analysis : Theoretical K content: 12.3%; Observed: 12.1–12.4%.

Industrial-Scale Considerations

Catalyst Recycling

Copper-nickel catalysts (as in thymol synthesis) may be adapted for sulfation, though SO₃ complexes remain standard.

Waste Management

-

Sulfuric Acid Recovery : Distillation and reuse of H₂SO₄ reduces environmental impact.

-

Byproducts : Unreacted thymol (5–10%) is recoverable via column chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Thymol Sulfate Potassium Salt can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the sulfate group to sulfite or other reduced forms.

Substitution: The sulfate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of functionalized derivatives.

Wissenschaftliche Forschungsanwendungen

Thymol Sulfate Potassium Salt has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Medicine: Research is ongoing to explore its potential therapeutic uses, including as an anti-inflammatory or antimicrobial agent.

Industry: It is used in the formulation of detergents, surfactants, and other industrial products due to its solubility and reactivity.

Wirkmechanismus

The mechanism by which Thymol Sulfate Potassium Salt exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The sulfate group can participate in hydrogen bonding and electrostatic interactions, influencing the activity of target molecules. Pathways involved may include signal transduction cascades or metabolic pathways, depending on the specific application.

Vergleich Mit ähnlichen Verbindungen

Thymol Sulfate Potassium Salt vs. p-Tolyl Sulfate Potassium Salt

Key Contrast: Thymol sulfate directly modulates immune cells, while p-tolyl sulfate lacks documented immunomodulatory roles.

This compound vs. Paracetamol Sulfate Potassium Salt

Key Contrast : Thymol sulfate is pharmacologically active and pathogenic, whereas paracetamol sulfate is an inactive excretion product.

This compound vs. Sodium Sulfate

Key Contrast : Thymol sulfate has targeted immune effects, while sodium sulfate is inert in biological systems.

Mechanistic Insights and Research Findings

- Immune Regulation : Thymol sulfate reduces CD8+ NKT cell percentages (mediation proportion = 8.67%, P < 0.05), exacerbating HD progression . This contrasts with structurally similar sulfates (e.g., p-tolyl sulfate), which lack immune cell associations.

- Genetic Associations : SNP rs62391967 mediates thymol sulfate’s effect on CD8+ NKT cells, linking it to PTK2B variants in HD .

- Pathogenic Role : Thymol sulfate is implicated in severe COVID-19 independently of comorbidities like diabetes , a unique feature among sulfate metabolites.

Therapeutic Implications and Limitations

- Limitations: Limited data on deconjugation to active thymol and long-term safety in humans.

- Comparative Gaps : Unlike thymol sulfate, similar compounds (e.g., p-tolyl sulfate) lack clinical relevance, highlighting its uniqueness.

Biologische Aktivität

Thymol sulfate potassium salt, a derivative of thymol, exhibits a range of biological activities that have garnered interest in pharmacological and therapeutic applications. This article explores the biological activity of this compound through various studies, highlighting its antioxidant, antimicrobial, anti-inflammatory, and growth-promoting properties.

1. Antioxidant Activity

Thymol and its derivatives have demonstrated potent antioxidant properties. Research indicates that this compound can modulate the activities of endogenous antioxidant enzymes, such as superoxide dismutase (SOD) and glutathione peroxidase (GPx), thereby reducing oxidative stress in cells. In vitro studies have shown that thymol effectively scavenges free radicals, including hydroxyl and superoxide radicals, which contribute to oxidative damage in biological systems .

Table 1: Antioxidant Activity of Thymol Compounds

| Compound | Concentration (μg/ml) | Superoxide Scavenging Activity | Hydroxyl Radical Scavenging Activity |

|---|---|---|---|

| Thymol | 25 | High | High |

| This compound | 250 | Moderate | Moderate |

Studies have shown that this compound can significantly decrease lipid peroxidation levels in cellular models exposed to oxidative agents like hydrogen peroxide .

2. Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various pathogens. It has been evaluated for its effectiveness against bacteria and fungi. For instance, thymol's antibacterial properties have been attributed to its ability to disrupt microbial cell membranes and inhibit biofilm formation .

Case Study: Antimicrobial Efficacy

In a comparative study, this compound was tested against common foodborne pathogens. The results indicated that it inhibited the growth of Escherichia coli and Staphylococcus aureus, showcasing its potential as a natural preservative in food applications.

3. Anti-inflammatory Effects

The anti-inflammatory properties of this compound are notable. Research indicates that it can inhibit the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory responses .

Table 2: Anti-inflammatory Effects of Thymol Compounds

| Compound | Inhibition of COX Activity (%) | Inhibition of LOX Activity (%) |

|---|---|---|

| Thymol | 70 | 65 |

| This compound | 60 | 55 |

This anti-inflammatory activity suggests potential therapeutic applications for conditions characterized by chronic inflammation.

4. Growth-Promoting Effects in Animal Feed

This compound has been identified as a promising additive in animal feed due to its growth-promoting effects. Studies indicate that it enhances feed efficiency and weight gain in livestock without the adverse effects associated with traditional antibiotics .

Case Study: Animal Feeding Trials

In trials conducted with pigs, those receiving diets supplemented with this compound showed a significant increase in average daily weight gain compared to control groups. The results are summarized below:

Table 3: Growth Performance in Pigs Supplemented with Thymol Compounds

| Group | Average Daily Weight Gain (g) | Feed Conversion Ratio |

|---|---|---|

| Control | 500 | 3.0 |

| This compound Group | 600 | 2.5 |

These findings support the use of thymol derivatives as effective growth promoters in animal husbandry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.